molecular formula C14H12Cl2N6 B5734146 N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine

Cat. No.: B5734146
M. Wt: 335.2 g/mol
InChI Key: XJRFJVUAQPYETR-UHFFFAOYSA-N
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Description

N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a triazole ring and a pyrimidine ring, contributes to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 2,4-dichlorophenylhydrazine with an appropriate nitrile under acidic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting 4,6-dimethyl-2-aminopyrimidine with the triazole intermediate under basic conditions.

    Coupling Reaction: The final step involves coupling the triazole and pyrimidine intermediates under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes. The triazole and pyrimidine rings play a crucial role in binding to the active sites of target proteins, leading to the inhibition of their activity. This mechanism is particularly relevant in its antimicrobial and antifungal effects.

Comparison with Similar Compounds

N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine can be compared with other similar compounds, such as:

    Fluconazole: Another triazole derivative with antifungal properties.

    Itraconazole: A triazole antifungal agent with a broader spectrum of activity.

    Voriconazole: A triazole antifungal used to treat serious fungal infections.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the combination of the triazole and pyrimidine rings, which contribute to its distinctive chemical and biological properties.

Properties

IUPAC Name

N-[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N6/c1-7-5-8(2)18-13(17-7)20-14-19-12(21-22-14)10-4-3-9(15)6-11(10)16/h3-6H,1-2H3,(H2,17,18,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJRFJVUAQPYETR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NNC(=N2)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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